molecular formula C24H24O12 B055602 Neocomplanoside CAS No. 123442-25-1

Neocomplanoside

Cat. No.: B055602
CAS No.: 123442-25-1
M. Wt: 504.4 g/mol
InChI Key: DDGCBCUITQFEFG-ZTHZTRLZSA-N
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Description

Neocomplanoside is a flavonoid glycoside first isolated from the seeds of Astragalus complanatus R. Br. (Sha-Yuan-Zi) . Its molecular formula, C₂₄H₂₄O₁₂, suggests a glycosylated flavonoid structure, likely comprising a flavonoid aglycone linked to one or more sugar moieties . The compound has also been identified in Cissus subtetragona Planch. ethanol extract (Cs-EE), where it was detected via LC/MS-MS analysis alongside other anti-inflammatory flavonoids like kaempferol and apigenin derivatives .

Properties

CAS No.

123442-25-1

Molecular Formula

C24H24O12

Molecular Weight

504.4 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-3-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C24H24O12/c1-10(25)33-9-16-18(28)20(30)21(31)24(35-16)36-23-19(29)17-14(27)7-13(32-2)8-15(17)34-22(23)11-3-5-12(26)6-4-11/h3-8,16,18,20-21,24,26-28,30-31H,9H2,1-2H3/t16-,18-,20+,21-,24+/m1/s1

InChI Key

DDGCBCUITQFEFG-ZTHZTRLZSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC=C(C=C4)O)O)O)O

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC=C(C=C4)O)O)O)O

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC=C(C=C4)O)O)O)O

Other CAS No.

123442-25-1

Synonyms

neocomplanoside

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Neocomplanoside shares structural and functional similarities with other flavonoids, particularly flavone glycosides. Below is a detailed comparison based on molecular characteristics, sources, and inferred bioactivities:

Table 1: Structural and Functional Comparison of this compound with Similar Flavonoids

Compound Molecular Formula Molecular Weight (g/mol) Source Key Structural Features Known/Inferred Bioactivities
This compound C₂₄H₂₄O₁₂ 504.44 Astragalus complanatus , Cissus subtetragona Likely flavone glycoside with multiple hydroxyl/sugar groups Anti-inflammatory (inferred via extract data)
Isovitexin C₂₁H₂₀O₁₀ 432.38 Pimpinella pruatjan Apigenin-6-C-glucoside Antioxidant, anti-diabetic
Apigenin-7-O-β-D-glucuronopyranoside C₂₁H₂₀O₁₀ 432.38 Pimpinella pruatjan Apigenin with glucuronic acid moiety Anti-inflammatory, hepatoprotective
Kushenol S Not specified ~695-774 (mass range) Pimpinella pruatjan Prenylated flavonoid Antimicrobial, cytotoxic
Kaempferol C₁₅H₁₀O₆ 286.24 Cissus subtetragona Flavonol aglycone Anti-inflammatory, antioxidant

Key Observations:

Structural Differences: this compound has a higher molecular weight (504.44 g/mol) compared to simpler glycosides like Isovitexin and Apigenin-7-O-β-D-glucuronopyranoside (432.38 g/mol), suggesting additional hydroxyl or sugar groups . Kushenol S, with a mass range of 695–774, likely contains prenyl or other hydrophobic substituents, enhancing membrane permeability and bioactivity .

Glycosylation (as seen in this compound) typically enhances solubility but may reduce bioavailability compared to aglycones like kaempferol .

Sources: this compound is unique to Astragalus complanatus and Cissus subtetragona, whereas Isovitexin and Kushenol S are more widely distributed in plants like Pimpinella pruatjan .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neocomplanoside
Reactant of Route 2
Neocomplanoside

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